1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzoyl group at position 1, a chlorine atom at position 4, and two methyl groups at positions 3 and 5. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction typically requires a catalyst and proceeds under mild conditions. For instance, the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound, such as pyrazole oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the benzoyl group but shares the core pyrazole structure.
1-Benzoyl-3,5-dimethyl-1H-pyrazole: Similar structure but without the chlorine atom at position 4.
1-Benzoyl-4-chloro-1H-pyrazole: Similar structure but without the methyl groups at positions 3 and 5.
Uniqueness: 1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the benzoyl group and the chlorine atom, along with the methyl groups, makes it distinct from other pyrazole derivatives and contributes to its diverse applications .
Properties
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-11(13)9(2)15(14-8)12(16)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEYSWLJNRFFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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